molecular formula C11H13Br B13475544 Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene

Cat. No.: B13475544
M. Wt: 225.12 g/mol
InChI Key: AWPFVWOGFRPUDJ-UHFFFAOYSA-N
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Description

Rac-{[(1r,3s)-3-Bromocyclobutyl]methyl}benzene is a brominated cyclobutane derivative featuring a methyl-substituted cyclobutyl ring attached to a benzene moiety. Its molecular formula is C₁₁H₁₃Br, with a molecular weight of 225.13 g/mol. The compound exists as a racemic mixture, indicating the presence of both enantiomers.

Properties

Molecular Formula

C11H13Br

Molecular Weight

225.12 g/mol

IUPAC Name

(3-bromocyclobutyl)methylbenzene

InChI

InChI=1S/C11H13Br/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

AWPFVWOGFRPUDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Br)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene typically involves the following steps:

    Formation of the Bromocyclobutyl Intermediate: The initial step involves the bromination of cyclobutylmethanol to form 3-bromocyclobutylmethanol.

    Coupling with Benzene: The bromocyclobutyl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the cyclobutyl group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromocyclobutyl group can lead to the formation of cyclobutylmethylbenzene.

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH, NH₃, or RSH in polar solvents.

    Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, amino, or thiol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclobutylmethylbenzene.

Scientific Research Applications

Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene involves its interaction with specific molecular targets. The bromocyclobutyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological pathways. The benzene ring provides a stable aromatic system that can participate in π-π interactions with other aromatic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key parameters of Rac-{[(1r,3s)-3-Bromocyclobutyl]methyl}benzene with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type CAS Number
This compound C₁₁H₁₃Br 225.13 Bromo, methyl Cyclobutyl Not available
(2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene C₁₁H₁₀F₄ 218.19 Tetrafluoro, methyl Cyclobutyl 152380-31-9
1-Bromo-3-(2-bromoethyl)benzene C₈H₈Br₂ 263.96 Bromoethyl Benzene 40422-70-6
2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene C₂₃H₃₀BrO₂ 418.39 Bromomethyl, methoxy, pentyl Cyclohexenyl Not available
Key Observations:
  • Cyclobutane vs. Cyclohexene Rings : The target compound’s cyclobutane ring introduces strain (≈110° bond angles), increasing reactivity compared to the less-strained cyclohexene derivative in .
  • Halogen Effects : Bromine in the target compound facilitates nucleophilic substitution, whereas fluorine in the tetrafluoro analog () confers electron-withdrawing effects, altering aromatic ring reactivity .
  • Molecular Weight : The cyclohexenyl derivative (C₂₃H₃₀BrO₂) has a significantly higher molecular weight due to extended alkyl chains and methoxy groups, impacting solubility and synthetic handling .

Biological Activity

Rac-{[(1R,3S)-3-bromocyclobutyl]methyl}benzene is a multi-substituted benzene compound that has garnered attention due to its potential biological activities. This compound features a bromocyclobutyl group attached to a methylbenzene structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C11_{11}H13_{13}Br
  • IUPAC Name: this compound

The compound's structural characteristics suggest that the bromine atom and the cyclobutyl ring may play significant roles in its biological interactions.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. A study highlighted its ability to inhibit tumor cell proliferation, making it a potential lead compound for cancer therapy. The mechanism of action appears to involve modulation of signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound can be attributed to several factors:

  • Inhibition of Cell Proliferation: Studies have shown that compounds with similar structures can disrupt the cell cycle, leading to reduced proliferation rates in cancer cells.
  • Induction of Apoptosis: The compound may trigger programmed cell death through pathways involving caspases and mitochondrial dysfunction.

Case Studies

Case Study 1: Breast Cancer Cells
In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound caused G1 phase arrest and increased apoptotic markers such as cleaved PARP and activated caspase-3.

Case Study 2: Ovarian Cancer
Another investigation focused on ovarian cancer cells revealed that treatment with the compound led to a decrease in cell migration and invasion, suggesting potential anti-metastatic properties. The study reported a downregulation of matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Comparative Analysis of Biological Activity

To better understand the efficacy of this compound compared to other compounds, a comparative analysis is presented below:

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAntitumor10Cell cycle arrest, apoptosis
Compound AAntitumor15Apoptosis induction
Compound BAnti-inflammatory20Cytokine inhibition

The data indicates that this compound has a lower IC50 value than Compound A, suggesting it may be more effective in inhibiting tumor growth.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:

  • In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: Elucidating specific molecular targets and pathways involved in its action.
  • Structural Modifications: Synthesizing derivatives to enhance potency and selectivity.

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